Sulfimide
Description
Historical Trajectory and Current Research Landscape of Sulfimides
The history of related sulfur-nitrogen compounds like sulfinylamines dates back over a century, with early observations on their reactivity. nih.gov Sulfonamides, a related class containing the -SO₂NH₂ group, were recognized for their antibacterial properties in the 1930s and were the first broadly effective antibacterials used systemically, paving the way for the antibiotic revolution. wikipedia.orghowmed.netnih.gov Gerhard Domagk was awarded the Nobel Prize in Medicine in 1939 for his discovery of the antibacterial effects of Prontosil, which contains a sulfanilamide (B372717) group. biologydiscussion.com
In recent decades, there has been a growing interest in chiral, nitrogen-containing sulfur(VI) compounds, including sulfoximines and sulfonimidamides, due to their potential in asymmetric synthesis and medicinal chemistry. rsc.orgorganic-chemistry.org Sulfonimidamides, first discovered in the 1950s, contain a stereogenic, configurationally stable, tetrahedral sulfur atom. researchgate.net
Current research on sulfimides and related structures focuses on developing efficient and environmentally friendly synthetic methods. europa.euekb.egrsc.orgresearchgate.netthieme-connect.comresearchgate.net This includes exploring catalytic oxidation strategies and the use of alternative sulfur sources like sulfur dioxide surrogates. thieme-connect.comresearchgate.net The potential of these compounds in various applications, including medicinal chemistry, agrochemicals, and materials science, continues to drive research. researchgate.netrsc.orgacs.org
Fundamental Role of Sulfimides in Advanced Organic Synthesis
Sulfimides and related sulfur-nitrogen compounds play a fundamental role as versatile building blocks and intermediates in advanced organic synthesis. rsc.orgrsc.org They are utilized in the construction of various sulfur-containing functional groups and complex molecular architectures.
One key application is their use as precursors for accessing other sulfur(VI) compounds, such as sulfoximines and sulfonimidamides. nih.govrsc.org Sulfonimidates, for instance, can serve as chiral templates in asymmetric synthesis to produce enantioenriched sulfoximines, which can then be transformed into other chiral molecules. rsc.org
Sulfimides have also been employed as reagents in transformations like amination and imination. researchgate.net The reactivity of related sulfinylamines as sulfur electrophiles and in cycloaddition reactions is well-established, and recent work has demonstrated their utility in one-pot syntheses of sulfoximines and sulfonimidamides. nih.gov
Furthermore, the unique properties of sulfimides, such as the presence of a stereogenic sulfur center in some derivatives, make them valuable in the development of chiral catalysts and ligands for asymmetric transformations. rsc.orgresearchgate.net
Architectural Diversity and Classification of Sulfimide Scaffolds
The term "this compound" can refer to different structural classes containing a sulfur-nitrogen bond. The core feature is the S=N moiety, which can be part of various molecular frameworks.
One common representation of a this compound is R₂S=NR', where R and R' are organic groups. These are also known as sulfilimines. wikipedia.org Most stable sulfilimines are N-substituted with electron-withdrawing groups. wikipedia.org
Related classes that share the sulfur-nitrogen bond architecture include:
Sulfonamides: R−S(=O)₂−NR'R'', containing a sulfonyl group bonded to an amine. wikipedia.org These are a broad class with significant applications, particularly in medicinal chemistry. nih.govthieme-connect.comontosight.ai
Sulfoximines: R₂S(=O)=NR', featuring both a sulfur-oxygen double bond and a sulfur-nitrogen double bond (often represented with formal charges). wikipedia.org
Sulfonimidamides: R−S(=O)(=NR')NR''₂, which are aza-substituted variants of sulfonamides and contain a tetrahedral sulfur atom. researchgate.net
Sulfonimidates: Sulfur(VI) species with a tetrahedral sulfur center bonded to oxygen, carbon, nitrogen, and another group. rsc.org
The architectural diversity arises from the substituents attached to the sulfur and nitrogen atoms, as well as the potential for the sulfur-nitrogen bond to be part of cyclic structures, such as sultams (cyclic sulfonamides). wikipedia.org The nature of these substituents significantly influences the chemical and physical properties, reactivity, and biological activity of the compounds. ontosight.ai Recent research is also exploring more nitrogen-rich S(VI) compounds like sulfondiimidamides, which offer expanded opportunities for functionalization and structural diversity. nih.gov
The classification of these scaffolds is often based on the oxidation state of the sulfur atom and the atoms directly bonded to it.
| Compound Class | General Structure (Simplified) | Sulfur Oxidation State | Key Features |
| This compound (Sulfilimine) | R₂S=NR' | +4 | S=N bond |
| Sulfonamide | RSO₂NR'R'' | +6 | SO₂ group bonded to nitrogen |
| Sulfoximine (B86345) | R₂S(=O)=NR' | +6 | S=O and S=N bonds |
| Sulfonimidamide | RSO(=NR')NR''₂ | +6 | Aza-analog of sulfonamide, stereogenic sulfur |
| Sulfonimidate | RSO(=NR')OR'' | +6 | Sulfur bonded to O, C, N, and another group |
This diversity in architecture underpins the wide range of applications for this compound-related compounds in various fields of chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14616-59-2 |
|---|---|
Molecular Formula |
HNS |
Molecular Weight |
47.08 g/mol |
InChI |
InChI=1S/HNS/c1-2/h1H |
InChI Key |
GLBQVJGBPFPMMV-UHFFFAOYSA-N |
Canonical SMILES |
N=S |
Origin of Product |
United States |
Theoretical and Computational Investigations of Sulfimides
Electronic Structure Theory of Sulfimides
Ab Initio and Density Functional Theory (DFT) Methodologies
Ab initio and Density Functional Theory (DFT) are powerful computational techniques widely used in the study of molecular electronic structure. nih.govmdpi.comwikipedia.org These methods solve approximations of the Schrödinger equation to calculate molecular properties from first principles, without relying on experimental data. stackexchange.comgatech.edu
In the context of sulfimides, ab initio and DFT calculations have been performed using various levels of theory and basis sets, such as HF/6-31G, B3LYP/6-31+G, MP2(full)/6-31+G*, QCISD(T), and CCSD(T). oup.com These calculations are used to optimize molecular geometries, determine energies of different conformers and transition states, and analyze electronic distributions. oup.comscirp.orgresearchgate.net Frequency calculations are also performed to confirm whether a calculated structure is a minimum (stable conformer) or a transition state and to obtain zero-point vibrational energies. oup.com
Conformational Energetics and Barriers
Sulfimides exhibit conformational flexibility due to rotation around the S-N bond and inversion at the sulfur atom. nih.govoup.com Theoretical calculations are crucial for determining the energy barriers associated with these processes, which dictate the conformational stability and interconversion rates. oup.comfiveable.me
S-N Rotational Barriers
Rotation around the S-N bond in sulfimides involves overcoming an energy barrier. Theoretical studies on the model system HN=SH₂ have identified two minima on the rotational path. oup.comoup.comresearchgate.net G2 calculations on this model system showed an S-N rotational barrier of 8.50 kcal/mol. oup.comoup.comresearchgate.netresearchgate.net While this value provides insight into the intrinsic barrier, substituent effects can influence the rotational barrier in more complex sulfimides. oup.comresearchgate.net Generally, S=N rotational barriers in sulfimides are expected to be relatively small. oup.com
Sulfur Inversion Barriers
The sulfur atom in sulfimides is typically pyramidal, and like amines, can undergo inversion. nih.govlibretexts.org However, the inversion barrier at sulfur in sulfimides is significantly higher than nitrogen inversion barriers in typical amines. nih.govlibretexts.org For the model system HN=SH₂, G2 calculations indicated a high sulfur inversion barrier of 26.85 kcal/mol. oup.comoup.comresearchgate.net This substantial barrier contributes to the configurative stability of sulfimides, allowing for the existence of separable enantiomers when the sulfur bears two different substituents. nih.govresearchgate.netrwth-aachen.de
Table 1: Calculated Conformational Barriers for HN=SH₂
| Process | Level of Theory | Barrier (kcal/mol) | Source |
| S-N Rotation | G2 | 8.50 | oup.comoup.comresearchgate.net |
| Sulfur Inversion | G2 | 26.85 | oup.comoup.comresearchgate.net |
Bonding Characterization and Interatomic Interactions
Understanding the nature of the S-N bond is fundamental to describing the electronic structure of sulfimides. oup.com The representation of the S-N linkage as a double bond has been a subject of discussion. wikipedia.orgoup.com
Assessment of S-N Partial Double-Bond Character
Theoretical studies, particularly those employing Natural Bond Orbital (NBO) analysis, have investigated the S-N bond character in sulfimides. oup.comoup.comresearchgate.net These analyses suggest that the partial double-bond character of the S-N bond in sulfimides is primarily attributed to negative hyperconjugative interactions rather than traditional pπ-pπ interactions. oup.comoup.comresearchgate.net This indicates a more complex bonding picture than a simple covalent double bond, involving the interaction of lone pairs and antibonding orbitals.
Negative Hyperconjugative Interactions versus pπ-pπ Interactions
The nature of the sulfur-nitrogen bond in sulfimides and related compounds has been a subject of theoretical investigation, particularly concerning the interplay between negative hyperconjugation and pπ-pπ interactions. Studies on sulfenamides (RS-NH₂) and related systems, which contain an S-N single bond, indicate the presence of significant negative hyperconjugative interactions. Specifically, delocalization of electron density from the nitrogen lone pair (nN) into the antibonding σ* orbital of the adjacent S-H or S-R bond (nN → σS-H or nN → σS-R) has been identified as a stabilizing factor chemijournal.comchemijournal.com. This interaction can induce partial π character in the S-N bond chemijournal.com.
Electron Distribution Analysis
Analyzing the electron distribution within a molecule provides fundamental insights into its chemical properties, including polarity, bond character, and potential reactive sites. Computational methods such as Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are widely used for this purpose in the study of sulfimides and related sulfur-nitrogen compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that transforms a molecular wavefunction into a set of localized orbitals corresponding to the classical Lewis structure: core orbitals, bond orbitals (two-center), and lone pairs (one-center) uni-rostock.deuni-muenchen.dewisc.edu. It also identifies "non-Lewis" orbitals, primarily antibonding orbitals, which account for deviations from the idealized Lewis structure uni-rostock.dewisc.edu.
NBO analysis is particularly useful for quantifying intramolecular donor-acceptor interactions, such as hyperconjugation and charge transfer, by evaluating the stabilization energy associated with the delocalization of electron density from a filled Lewis-type NBO (donor) to a neighboring vacant non-Lewis type NBO (acceptor) chemijournal.comuni-rostock.deresearchgate.netwisc.edunih.govtandfonline.comscienceacademique.com. The magnitude of this stabilization energy (often denoted as E(2)) indicates the strength of the interaction and the extent of charge delocalization researchgate.netwisc.edu.
In the context of sulfimides and related S-N systems, NBO analysis has been employed to study hyperconjugative interactions, confirming the presence and quantifying the strength of interactions like nN → σ*S-R chemijournal.comchemijournal.com. It helps in understanding the stability of the molecule arising from these delocalization effects and the transfer of electron density between different parts of the molecule researchgate.netnih.govtandfonline.comscienceacademique.com. NBO analysis provides a detailed picture of bonding by describing the composition of natural hybrid orbitals and the polarization of bonds uni-muenchen.de.
Computational Reactivity Descriptors
Computational reactivity descriptors, often derived from Density Functional Theory (DFT), provide a theoretical framework for predicting and understanding the chemical reactivity and selectivity of molecules. These descriptors offer insights into how a molecule is likely to interact with other chemical species.
Prediction of Reactive Sites (e.g., Conceptual DFT Indices)
Local reactivity descriptors, such as Fukui functions and Parr functions, are used to pinpoint specific atoms within a molecule that are most susceptible to attack frontiersin.orgmdpi.com. The Fukui function, for instance, indicates the change in electron density at a particular position when the number of electrons in the molecule changes researchgate.net. By analyzing these local indices, computational studies can predict the preferred sites for nucleophilic attack (regions with high electron density), electrophilic attack (regions with low electron density), or radical attack researchgate.netfrontiersin.org. In sulfonamides, studies using conceptual DFT indices have identified nitrogen atoms linked to the aromatic ring and atoms in the SO₂NH moiety as potential main reactive sites, influenced by substituents researchgate.netnih.gov.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, based on the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental tool in predicting chemical reactivity mdpi.commdpi.comnih.govimperial.ac.ukscirp.org. The HOMO represents the electron-donating ability of a molecule, while the LUMO represents its electron-accepting ability mdpi.com. Chemical reactions, particularly those involving polar or charged species, often occur through interactions between the FMOs of the reacting molecules – specifically, the interaction between the HOMO of one molecule and the LUMO of the other imperial.ac.uk.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity researchgate.netmdpi.commdpi.comindexcopernicus.com. A large HOMO-LUMO gap suggests high kinetic stability and low reactivity, as it requires more energy for electron transfer. Conversely, a small gap indicates lower kinetic stability and higher reactivity mdpi.comindexcopernicus.com.
FMO analysis provides insights into the regions of a molecule that are most likely to participate in electron donation (where the HOMO electron density is concentrated) or electron acceptance (where the LUMO electron density is concentrated) mdpi.com. This spatial distribution of FMOs complements the information from conceptual DFT indices in predicting reactive sites and understanding reaction mechanisms mdpi.comnih.govscirp.org. Studies on sulfonamides have utilized FMO analysis to assess the reactivity of synthesized compounds, correlating smaller energy gaps with higher chemical reactivity mdpi.comindexcopernicus.com.
| Computational Method | Information Provided | Relevance to Sulfimides and S-N Bonds | Key Findings from Literature |
| Natural Population Analysis (NPA) | Atomic charges, electron distribution | Understanding polarity and charge distribution around the S-N bond | Provides realistic atomic charges; used to identify potential electrophilic/nucleophilic sites nih.govuni-rostock.deuni-muenchen.demuni.czresearchgate.net. |
| Natural Bond Orbital (NBO) Analysis | Bonding and antibonding orbitals, donor-acceptor interactions, hyperconjugation | Quantifying hyperconjugative interactions (e.g., nN → σ*S-R), assessing charge delocalization and stability | Confirms and quantifies negative hyperconjugation; explains stability and electron density transfer chemijournal.comuni-rostock.deuni-muenchen.deresearchgate.netwisc.edunih.govtandfonline.comscienceacademique.com. |
| Conceptual DFT Indices | Global reactivity (hardness, softness, electrophilicity), local reactive sites (Fukui functions) | Predicting sites susceptible to electrophilic, nucleophilic, or radical attack on the S-N system | Identifies specific atoms (like N or S) as reactive centers; relates global indices to overall reactivity trends researchgate.netfrontiersin.orgmdpi.commdpi.commdpi.comindexcopernicus.comnih.govresearchgate.net. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO and LUMO energies and spatial distribution, HOMO-LUMO gap | Assessing kinetic stability, predicting electron donation/acceptance sites around the S-N bond | Relates HOMO-LUMO gap to reactivity; identifies regions for nucleophilic/electrophilic attack based on orbital density researchgate.netmdpi.commdpi.comindexcopernicus.comnih.govimperial.ac.ukscirp.orgresearchgate.net. |
Highest Occupied Molecular Orbital (HOMO) Properties
The HOMO represents the highest energy molecular orbital that is occupied by electrons. Its energy and spatial distribution are indicative of the molecule's ability to donate electrons. Computational studies on sulfimides and related sulfur-nitrogen compounds utilize methods like DFT to calculate HOMO energies. A higher HOMO energy generally suggests a greater propensity for the molecule to act as a nucleophile or to donate electrons in chemical interactions. For instance, theoretical studies on related sulfonamide derivatives have calculated HOMO energies using DFT methods, correlating these values with their electron-donating ability. researchgate.netmdpi.comindexcopernicus.comnih.govmdpi.com
Lowest Unoccupied Molecular Orbital (LUMO) Properties
The LUMO is the lowest energy molecular orbital that is empty of electrons. Its energy and spatial distribution indicate where the molecule is most likely to accept electrons, thus reflecting its electrophilic character. Lower LUMO energy suggests that the molecule is a better electron acceptor. Computational investigations of sulfimides and analogous compounds determine LUMO energies through DFT calculations. These studies show that the LUMO is often associated with regions capable of accepting electron density during reactions. researchgate.netmdpi.comindexcopernicus.comnih.govmdpi.com
HOMO-LUMO Energy Gap
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. A large HOMO-LUMO gap indicates a hard molecule with high kinetic stability and low reactivity, as it requires more energy for electronic transitions. Conversely, a small gap signifies a soft molecule that is more polarizable and chemically reactive. mdpi.comindexcopernicus.comnih.govmdpi.comresearchgate.net Computational studies on various sulfur-containing compounds, including those structurally related to sulfimides, have calculated HOMO-LUMO gaps using DFT to assess their stability and reactivity. mdpi.comindexcopernicus.comnih.govmdpi.comresearchgate.net
Illustrative Data Table: Frontier Molecular Orbital Energies and Gap (Theoretical)
| Compound (Illustrative) | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap, eV) |
| Sulfimide Model (e.g., HN=SH2) | Value 1 | Value 2 | Value 1 - Value 2 |
| Substituted this compound A | Value 3 | Value 4 | Value 3 - Value 4 |
| Substituted this compound B | Value 5 | Value 6 | Value 5 - Value 6 |
Note: The values in this table are illustrative and would be derived from specific computational studies on this compound compounds.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of a molecule. The MEP surface maps the electrostatic potential onto the electron density surface, revealing regions of positive potential (susceptible to nucleophilic attack) and negative potential (susceptible to electrophilic attack). mdpi.comresearchgate.netbhu.ac.inmdpi.comajol.infonih.govmdpi.com For sulfimides, MEP analysis helps identify the areas on the molecule that are likely to interact with approaching electrophiles or nucleophiles. The nitrogen atom, due to its lone pair of electrons and the polarity of the S=N bond, is often associated with negative electrostatic potential, indicating a potential site for electrophilic attack. The sulfur atom, depending on the substituents, can exhibit regions of positive potential (sigma-holes), making it a potential site for nucleophilic attack or noncovalent interactions. mdpi.com
Global Reactivity Parameters (e.g., Electronegativity, Chemical Potential, Hardness, Softness, Electrophilicity)
Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is often approximated as the average of the ionization potential and electron affinity. researchgate.netindexcopernicus.comdergipark.org.tr
Chemical Potential (μ): Represents the tendency of electrons to escape from a molecule. It is related to the negative of electronegativity. mdpi.comindexcopernicus.comnih.govmdpi.comfrontiersin.orgresearchgate.netdergipark.org.tr
Chemical Hardness (η): Measures a molecule's resistance to deformation of its electron cloud. A larger HOMO-LUMO gap corresponds to higher hardness. Hard molecules are less reactive. researchgate.netmdpi.comindexcopernicus.comnih.govmdpi.comfrontiersin.orgresearchgate.netdergipark.org.tr
Chemical Softness (S): The inverse of hardness, indicating a molecule's polarizability and reactivity. Soft molecules are more reactive. researchgate.netmdpi.comindexcopernicus.comnih.govmdpi.comfrontiersin.orgresearchgate.netdergipark.org.tr
Electrophilicity Index (ω): Quantifies the propensity of a molecule to accept electrons. Higher values indicate a stronger electrophile. researchgate.netmdpi.comindexcopernicus.comnih.govmdpi.comfrontiersin.orgresearchgate.netdergipark.org.tr
Computational studies on sulfimides and related compounds utilize these parameters to predict their behavior in chemical reactions and compare the reactivity of different derivatives. researchgate.netmdpi.comindexcopernicus.comnih.govmdpi.comfrontiersin.orgresearchgate.netdergipark.org.tr
Illustrative Data Table: Global Reactivity Parameters (Theoretical)
| Compound (Illustrative) | Electronegativity (χ, eV) | Chemical Potential (μ, eV) | Hardness (η, eV) | Softness (S, eV⁻¹) | Electrophilicity (ω, eV) |
| This compound Model (e.g., HN=SH2) | Value 1 | Value 2 | Value 3 | Value 4 | Value 5 |
| Substituted this compound A | Value 6 | Value 7 | Value 8 | Value 9 | Value 10 |
| Substituted this compound B | Value 11 | Value 12 | Value 13 | Value 14 | Value 15 |
Note: The values in this table are illustrative and would be derived from specific computational studies on this compound compounds.
Mechanistic Insights via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving sulfimides. By simulating the energy landscape of a reaction, computational methods can identify intermediates and transition states, providing detailed insights into the reaction pathway and the energetics involved. bhu.ac.infrontiersin.orgcolab.wsnih.govsolubilityofthings.comsmu.educhemrxiv.orgbyu.edunih.gov DFT calculations are commonly employed for this purpose, allowing researchers to explore different possible reaction channels and determine the most favorable one based on activation energies. bhu.ac.inajol.infofrontiersin.orgcolab.wsnih.govchemrxiv.orgbyu.eduscilit.combaranlab.org
Optimization of Reaction Intermediates and Transition States
A key step in computational mechanistic studies is the optimization of the geometries of reaction intermediates and transition states. Intermediates are relatively stable species that exist along the reaction pathway, while transition states are high-energy, short-lived structures that represent the energy maxima between intermediates or between reactants and products. solubilityofthings.comsmu.edubyu.edubaranlab.org Computational methods allow for the location and characterization of these stationary points on the potential energy surface. Optimizing the geometry of an intermediate involves finding a local minimum on the potential energy surface, while optimizing a transition state involves finding a saddle point with one imaginary frequency, corresponding to the reaction coordinate. solubilityofthings.comsmu.edubyu.edubaranlab.org By calculating the energies of these optimized structures, researchers can construct energy profiles for the reaction, determine activation barriers, and gain a deeper understanding of the reaction mechanism. solubilityofthings.comsmu.edubyu.edunih.gov Computational studies have been used to investigate mechanisms involving sulfilimine intermediates and rearrangements, demonstrating the utility of these methods in understanding complex transformations. colab.wsscilit.com
Illustrative Data Table: Relative Energies of Intermediates and Transition States (Theoretical)
| Species (Illustrative) | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| Intermediate 1 | First stable species formed | Value 1 |
| Transition State 1 | Barrier to Intermediate 1 | Value 2 |
| Intermediate 2 | Second stable species formed | Value 3 |
| Transition State 2 | Barrier to Intermediate 2 / Products | Value 4 |
| Products | Final compounds | Value 5 |
Note: The values in this table are illustrative and would be derived from specific computational mechanistic studies on a reaction involving sulfimides.
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the minimum energy pathway of a chemical reaction, connecting a transition state (TS) to the corresponding reactants and products. scm.comuni-muenchen.derowansci.com This method is vital for verifying that a located transition state indeed links the intended minima on the potential energy surface and for gaining deeper insights into the reaction mechanism. rowansci.com
The IRC path is defined as the steepest-descent path on the potential energy surface in mass-weighted coordinates, starting from the transition state. scm.com This path represents the trajectory a molecule would follow with zero kinetic energy as it moves from the transition state towards the reactant and product valleys. uni-muenchen.de
The calculation of an IRC typically begins from an optimized transition state geometry. rowansci.com A Hessian matrix, which contains information about the second derivatives of the energy with respect to atomic coordinates, is computed at the transition state. rowansci.com Initial steps are then taken in both the "forward" (towards products) and "backward" (towards reactants) directions along the imaginary frequency mode associated with the transition state. rowansci.com The process involves iteratively taking steps, updating the Hessian, and optimizing the geometry at each point along the path until the reactant and product minima are reached. scm.comrowansci.com
IRC analysis provides valuable data, including the energy profile along the reaction path and changes in key geometric parameters (bond lengths, angles) during the transformation. scm.comresearchgate.net This information helps to visualize the reaction pathway and understand the molecular rearrangements that occur during the reaction. researchgate.net For instance, studies have utilized IRC analysis to examine bond distances along the reaction path in related sulfur-containing compounds, providing insights into the bond breaking and formation processes. researchgate.net
Electronic and Steric Substituent Effects
Substituents on a molecule can significantly influence its electronic structure and steric environment, thereby affecting its reactivity. rsc.orglibretexts.org In sulfimides, the nature of the groups attached to both sulfur and nitrogen atoms can exert considerable electronic and steric effects.
Electronic effects arise from the ability of substituents to either donate or withdraw electron density, influencing the charge distribution within the molecule. These effects can be transmitted through sigma bonds (inductive effect) or pi systems (resonance effect). libretexts.org Electron-donating groups can increase electron density, potentially stabilizing positive charges or destabilizing negative charges. Conversely, electron-withdrawing groups can decrease electron density, stabilizing negative charges or destabilizing positive charges. libretexts.org Studies on related sulfonamides have shown that electron-donating substituents can stabilize carbenium ions, favoring certain reaction pathways. researchgate.net The electronic properties of heterocyclic substituents in sulfonamides have also been shown to affect biodegradation rates by altering electron density at specific atomic positions. nih.gov
Steric effects are related to the size of substituents and the spatial hindrance they impose. libretexts.org Bulky substituents can impede the approach of reactants or reagents to a reactive site, slowing down a reaction. They can also influence the preferred conformation of a molecule, which in turn affects reactivity. libretexts.org Research on substituted N-phenylbenzenesulfonamides has indicated that both electronic and steric effects of substituents contribute to their dissociation behavior. cas.cz In some reactions involving sulfonamide derivatives, steric hindrance induced by bulky groups has been shown to almost suppress certain reaction pathways. mdpi.com
Solvent Effects on this compound Reactivity via Theoretical Approaches
The solvent in which a chemical reaction is conducted can significantly influence the reaction rate and selectivity by affecting the stability of reactants, products, and transition states. wikipedia.orgresearchgate.net Solvent effects can be broadly categorized as equilibrium-solvent effects and frictional solvent effects. wikipedia.org Theoretical approaches are powerful tools for investigating these solvent effects on this compound reactivity.
Equilibrium-solvent effects are related to the differential solvation of the starting materials and the transition state. wikipedia.org Solvents can stabilize species through various non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.orgresearchgate.net If the transition state is stabilized more than the reactants, the activation energy is lowered, and the reaction rate increases. wikipedia.org Conversely, if the reactants are stabilized more than the transition state, the reaction rate decreases. wikipedia.org
Theoretical methods, particularly quantum chemistry calculations and molecular dynamics simulations, are employed to model solvent effects. researchgate.net Implicit solvation models treat the solvent as a continuous dielectric medium, while explicit solvation models include individual solvent molecules in the calculations. mdpi.com Explicit models, although computationally more expensive, can provide a more detailed picture of solute-solvent interactions, including specific hydrogen bonds and other non-covalent forces. mdpi.com
Computational studies can calculate the stabilization energies of reactants and transition states in different solvents to understand how solvation affects the activation energy barrier. researchgate.net Parameters such as the solvent's dielectric constant, polarity, hydrogen bond donor, and acceptor abilities are considered in these theoretical models. wikipedia.orgresearchgate.netrsc.org For example, studies on related compounds like sulfonamides have investigated the influence of solvent polarity on structural stability and reactivity. rsc.orgresearchgate.net Theoretical calculations have shown that non-covalent interactions with the solvent can change the stability and Gibbs energy of transition states, impacting reaction rates. researchgate.net
By employing these theoretical approaches, researchers can gain valuable insights into how different solvents modulate the reactivity of sulfimides, helping to rationalize experimental observations and predict reaction outcomes in various solvent environments.
Advanced Synthetic Methodologies for Sulfimides and Analogues
Imidation Strategies for Sulfur-Containing Precursors
The synthesis of sulfimides primarily involves the imidation of sulfur-containing precursors, most commonly sulfides. This transformation involves the transfer of a nitrogen atom or a nitrogen-containing group to the sulfur atom. Various strategies have been developed to achieve this imidation, utilizing different reagents and catalytic systems. nih.govflybase.orgnih.gov
Catalytic Imidation of Sulfides
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation compared to stoichiometric approaches. Transition metal complexes and electrochemical methods have proven effective in catalyzing the imidation of sulfides. nih.govnih.govdsmz.denih.govregulations.govuni.luereztech.comfishersci.ca
Transition metals, particularly copper and ruthenium, have been widely employed as catalysts for the imidation of sulfides. These metal complexes can facilitate the transfer of a nitrene or nitrene-like species to the sulfur atom of the sulfide (B99878). nih.govdsmz.deregulations.govuni.luereztech.com
Copper catalysis has been shown to be effective in the enantioselective imidation of sulfides. For instance, the imidation of unsymmetrical sulfides with imidating agents like p-toluenesulfonyl iminoiodinane (TsN=IPh) in the presence of copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) and chiral bis(oxazoline) (BOX) ligands can afford optically active chiral sulfimides with high enantioselectivity. nih.govdsmz.de
Ruthenium catalysis also plays a significant role in sulfide imidation. Ruthenium complexes, such as (OC)ruthenium-salen complexes, can catalyze the imidation of thioethers using nitrene precursors like 3-substituted 1,4,2-dioxazol-5-ones. regulations.govereztech.comwikipedia.orgnih.gov These reactions can proceed with good to excellent enantioselectivities, providing access to chiral sulfimides. wikipedia.orgnih.gov Mechanistic studies suggest the involvement of a ruthenium-nitrenoid species as a key intermediate in these catalytic cycles. regulations.gov Iron catalysis has also been reported for the enantioselective imidation of sulfides using chiral iron(III)/PyBOX catalysts and nitrene transfer reagents, yielding sulfimides with high enantioselectivities. dsmz.deereztech.com
Electrochemical methods offer a more sustainable and environmentally friendly approach to sulfide imidation by avoiding the need for stoichiometric chemical oxidants. These methods typically involve the in situ generation of reactive nitrogen species or activation of the sulfur substrate through electron transfer. nih.govfishersci.canih.gov
Electrochemical imidation of sulfides can be achieved using various nitrogen sources and mediators. For example, anodic oxidation of aryl iodides in the presence of a nitrogen source can generate iminoiodine(III) species, which can then mediate the imidation of sulfides to form sulfoximines. nih.govnih.gov While this specific example leads to sulfoximines, the principle of electrochemical activation for sulfur imidation is applicable to sulfimide synthesis. Recent electrochemical methods have also been developed for the synthesis of sulfilimines (sulfimides) from thiophenols and thioethers using sulfonamides as the nitrogen source, highlighting the potential of electrochemistry in accessing these compounds. fishersci.ca
Transition Metal-Catalyzed Processes (e.g., Cu, Ru)
Imidation of Sulfoxides
While the imidation of sulfides directly yields sulfimides, the imidation of sulfoxides typically leads to sulfoximines, which are the aza-analogues of sulfones. nih.govnih.govnih.govnih.govdsmz.denih.govwikipedia.orgfishersci.fi This transformation involves the transfer of a nitrogen atom to the sulfoxide (B87167) oxygen. Although distinct from this compound synthesis from sulfides, sulfoxide imidation is a related process in the broader context of sulfur imidation chemistry. nih.gov
Methods for sulfoxide imidation to form sulfoximines often involve nitrogen transfer reagents mediated by various catalysts or reagents, including hypervalent iodine compounds. nih.govnih.govdsmz.dewikipedia.org For instance, the reaction of sulfoxides with a nitrogen source like ammonium (B1175870) carbamate (B1207046) mediated by hypervalent iodine reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) can effectively yield NH sulfoximines. nih.govdsmz.dewikipedia.org This reaction often proceeds with retention of configuration at the sulfur center if a chiral sulfoxide is used. nih.govwikipedia.org Iron(II) chloride (FeCl2) in the presence of N-tert-butyloxycarbonyl azide (B81097) (BocN3) has also been reported for the imidation of sulfoxides to form N-Boc-protected sulfoximines. nih.gov
Nitrogen Transfer Reactions
Nitrogen transfer reactions are fundamental to the synthesis of sulfimides and related sulfur-nitrogen compounds. These reactions involve the formal transfer of a nitrogen atom or a nitrene equivalent from a nitrogen source to the sulfur substrate. nih.govdsmz.deereztech.comwikipedia.orgnih.govnih.govdsmz.denih.govwikipedia.orgnih.govnih.govmissouri.edunih.gov Various reagents and catalytic systems have been developed to achieve efficient and selective nitrogen transfer.
Hypervalent iodine reagents have emerged as versatile mediators for nitrogen transfer reactions, particularly for the synthesis of NH sulfoximines from sulfoxides and NH sulfonimidamides from sulfinamides. nih.govnih.govdsmz.dewikipedia.orgnih.govnih.gov These reactions often utilize simple and readily available nitrogen sources such as ammonium carbamate or ammonia (B1221849) solutions. nih.govnih.govwikipedia.orgnih.gov
The proposed mechanism for hypervalent iodine-mediated NH transfer to sulfoxides involves the formation of an electrophilic iodonitrene intermediate, which then reacts with the sulfoxide. nih.govdsmz.dewikipedia.org This methodology offers a facile and convenient approach to access NH sulfoximines with good functional group tolerance. nih.govwikipedia.org Similarly, hypervalent iodine reagents in combination with ammonium carbamate have been successfully applied to the synthesis of unprotected tertiary sulfonimidamides from tertiary sulfinamides through NH transfer. nih.govnih.gov While primarily applied to sulfoximine (B86345) and sulfonimidamide synthesis, the principles of nitrogen transfer mediated by hypervalent iodine are relevant to the broader field of sulfur imidation chemistry, including potential applications or related methodologies for this compound synthesis. nih.govnih.govnih.gov
Use of Iminoiodinane Reagents
Iminoiodinane reagents have been employed in the synthesis of sulfimides and related compounds, such as sulfoximines and sulfonimidamides, often through transition metal catalysis or metal-free processes. mdpi.comresearchgate.net These reactions typically involve the transfer of a nitrogen group to a sulfur center. For instance, iminoiodinanes can be generated in situ from hypervalent iodine reagents and ammonia sources, which then react with sulfoxides to form sulfoximines. mdpi.comorgsyn.org Studies suggest the involvement of a highly reactive iodonitrene intermediate in some of these reactions. mdpi.comorgsyn.org While the search results primarily discuss the use of iminoiodinanes for sulfoximine synthesis from sulfoxides or sulfides, the underlying principle of nitrogen transfer mediated by these reagents is relevant to this compound formation from appropriate sulfur precursors. mdpi.comresearchgate.net
Synthesis from Sulfenamides
Sulfenamides (R-S-NR'₂) serve as valuable starting materials for the synthesis of sulfimides, involving the formation of a new S-C bond. chemrxiv.orgrsc.org This approach has gained attention as an alternative to the traditional imination of sulfides. rsc.org
S-Arylation Reactions
S-arylation of sulfenamides is a method for synthesizing sulfilimines, particularly diaryl or alkyl aryl sulfilimines. nih.govnih.gov This transformation involves the formation of an S-C (aryl) bond. One approach utilizes a copper-catalyzed Chan-Lam-type coupling of sulfenamides with arylboronic acids. nih.govnih.govacs.org This method is notable for its chemoselectivity, favoring S-arylation over the potentially competing N-arylation. nih.govacs.org Computational studies suggest that bidentate coordination of the sulfenamide (B3320178) through the sulfur and oxygen atoms favors the S-arylation pathway. nih.govacs.org The reaction conditions are generally mild and tolerant of various functional groups on both the sulfenamide and the arylboronic acid. nih.govnih.govacs.org Electron-donating and electron-withdrawing groups on aryl sulfenamides are often well-tolerated, as are steric demanding substituents. nih.gov Another metal-free approach for the S-arylation of sulfenamides employs diaryliodonium salts under basic conditions. organic-chemistry.org This method is also reported to be chemoselective for S-arylation and exhibits good functional group tolerance. organic-chemistry.org
Enantioselective S-C Bond Formation
Enantioselective S-C bond formation from sulfenamides provides a route to chiral sulfimides. rsc.org This strategy involves the selective functionalization of the sulfur atom in a sulfenamide to create a stereogenic center at sulfur. rsc.org Recent advancements have focused on catalytic asymmetric methods. For instance, rhodium-catalyzed coupling reactions of N-acyl sulfenamides with diazo compounds have been developed for enantioselective S-alkylation, yielding chiral sulfilimines with high enantioselectivities. researchgate.netnih.gov This method leverages the steric and electronic differences between the nitrogen and carbon substituents of sulfenamides to achieve high enantiocontrol. researchgate.net Another approach involves asymmetric phase-transfer alkylation of N-acyl sulfenamides using chiral phase-transfer catalysts, which can provide optically enriched sulfimides, although sometimes with moderate enantioselectivity. researchgate.net
Radical-Mediated Sulfinamidation
While the term "sulfinamidation" often refers to the formation of sulfinamides, some radical-mediated processes involving sulfenamides can lead to sulfur-nitrogen bond formation or functionalization relevant to this compound synthesis or related sulfur compounds. For example, radical additions to sulfinylamine reagents can produce sulfinamides. organic-chemistry.org Also, some electro-oxidation methods for synthesizing sulfenamides from thiols and amines involve radical intermediates, and subsequent oxidation steps can lead to higher oxidation state sulfur compounds like sulfinamides and sulfonamides. nih.gov Research also explores radical-mediated arylation and alkylation of sulfenamides using dual copper/photoredox catalysis. acs.orgacs.org
Asymmetric Synthesis of Chiral Sulfimides
The asymmetric synthesis of chiral sulfimides, which possess a stereogenic sulfur center, is crucial due to the influence of chirality on their properties and biological activity. psu.educolab.ws
Enantioselective Sulfur Functionalization
Enantioselective sulfur functionalization of sulfenamides is a key strategy for accessing chiral sulfilimines. colab.wsrsc.org This involves reactions that selectively create a chiral center at the sulfur atom. As discussed in Section 3.2.2, catalytic enantioselective S-alkylation of sulfenamides using transition metal catalysts like rhodium or through phase-transfer catalysis are examples of this approach. researchgate.netnih.govresearchgate.net These methods allow for the synthesis of chiral sulfimides with varying alkyl and aryl substituents with high enantioselectivities. researchgate.netnih.govresearchgate.net The resulting chiral sulfilimines can serve as intermediates for the synthesis of other chiral sulfur compounds, such as sulfoximines. nih.gov
Reactivity Profiles and Reaction Mechanisms of Sulfimides
Electrophilic and Nucleophilic Behavior at Sulfur and Nitrogen Centers
Sulfimides possess both electrophilic and nucleophilic centers, primarily at the sulfur and nitrogen atoms. The sulfur atom, being bonded to the electronegative nitrogen and other substituents, can act as an electrophilic site, susceptible to attack by nucleophiles. Conversely, the nitrogen atom, with its lone pair of electrons, can exhibit nucleophilic behavior.
The electrophilic nature of the sulfur center is evident in reactions involving the addition of carbon nucleophiles. researchgate.netresearchgate.netnih.gov For instance, chiral sulfimides can be synthesized through the nucleophilic addition of Grignard reagents to chiral sulfinimidate esters, which are derived from sulfinamides. researchgate.netresearchgate.net This transformation allows access to enantioenriched diaryl or dialkyl sulfimides. researchgate.netresearchgate.net
The nitrogen atom in sulfimides is described as being both basic and nucleophilic, providing opportunities for functionalization. rsc.org The reactivity at the sulfur center can be influenced by the nature of the imidic N-substituent. rsc.org Studies on related compounds like sulfondiimidoyl fluorides and sulfonimidoyl fluorides have shown that the imidic N-substituent has a marked effect on reactivity with nucleophiles at the sulfur center. rsc.org
Rearrangement Processes Involving Sulfimides
Sulfimides can undergo various rearrangement processes, which are important in organic synthesis for creating new carbon-nitrogen and carbon-sulfur bonds. One notable rearrangement involving sulfimides is the rsc.orgwikipedia.org-sigmatropic rearrangement. organic-chemistry.orgorganic-chemistry.org This type of rearrangement can occur when allylic sulfides are used as starting materials in the synthesis of sulfimides via nitrene transfer reactions. organic-chemistry.orgorganic-chemistry.org The sulfimide intermediate formed can then undergo a rsc.orgwikipedia.org-sigmatropic rearrangement to yield N-allyl-N-(thio)amides. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest that a ruthenium-nitrenoid species is a key intermediate in these nitrene transfer reactions. organic-chemistry.orgorganic-chemistry.org
While the provided search results primarily discuss rearrangements in related sulfur-containing compounds like sulfonamides and sulfoximines researchgate.netresearchgate.netacs.orgcdnsciencepub.com, the mention of the rsc.orgwikipedia.org-sigmatropic rearrangement of this compound intermediates highlights a specific rearrangement pathway relevant to this compound chemistry. organic-chemistry.orgorganic-chemistry.org
Addition Reactions to Sulfimides
Sulfimides participate in various addition reactions, particularly at the S-vinyl group in vinyl sulfimides. rsc.orgrsc.org These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds.
Reaction with Carbonyl Compounds
The reaction of sulfimides with carbonyl compounds is a significant transformation, particularly for the synthesis of epoxides. psu.edursc.org The anion of sulfimides has been shown to react with carbonyl compounds to produce epoxides, often with appreciable trans selectivity. psu.edu Chiral sulfimides have been utilized in asymmetric synthesis for the preparation of non-racemic epoxides. psu.edursc.org For example, the sodium salt of a specific (S)-sulfimide was reported to react with carbonyl compounds, yielding (R)-epoxides with good yields and varying enantiomeric excess (e.e.). psu.edursc.org
The mechanism of this reaction likely involves the this compound anion acting as a methylidene transfer reagent to the carbonyl group. psu.edu The stereochemical outcome in asymmetric versions of this reaction can be rationalized by employing models that minimize unfavorable steric and electrostatic interactions in the transition state. psu.edu
Addition of Organometallic Reagents
Organometallic reagents can add to sulfimides or related sulfur-nitrogen compounds, providing routes to functionalized products. In the context of synthesizing chiral sulfimides, the nucleophilic addition of Grignard reagents to chiral sulfinimidate esters is a key step. researchgate.netresearchgate.net This reaction allows for the formation of the S-C bond in the this compound structure. researchgate.netresearchgate.net
Research on sulfinylamines, which are related to sulfimides, has shown that they can react with organolithium and Grignard reagents. nih.gov The addition of a carbon nucleophile to a sulfinylamine can lead to the formation of sulfinyl nitrene intermediates, which are highly electrophilic at the sulfur center and can subsequently react with a second nucleophile. nih.govacs.org The selectivity of this addition (at sulfur vs. nitrogen) can be influenced by the steric bulk of the nucleophile. nih.govacs.org
Cycloaddition Chemistry of Sulfimides (e.g., 1,3-Dipolar Cycloadditions)
Vinyl sulfimides can participate in cycloaddition reactions. rsc.orgrsc.org Lewis acid-catalyzed Diels-Alder reactions of unsubstituted vinyl sulfimides with dienes, such as cyclopentadiene (B3395910), have been reported. rsc.orgrsc.org These reactions can proceed with good diastereofacial and endo-exo selectivities, leading to the formation of cyclic products. rsc.orgrsc.org The regiochemical and stereochemical outcomes of these cycloadditions can be rationalized by considering addition to the least-hindered face of the s-cis conformation of the vinyl this compound. rsc.orgrsc.org
While the search results also discuss 1,3-dipolar cycloadditions involving other functional groups like sulfonamides and nitrones ucl.ac.ukresearchgate.netnih.govorganic-chemistry.orgacs.org, the specific application of sulfimides as either the dipole or dipolarophile in 1,3-dipolar cycloadditions is less extensively covered in the provided snippets, apart from the general mention of cycloaddition chemistry of sulfimides. researchgate.netorganic-chemistry.org However, the successful Diels-Alder reactions of vinyl sulfimides indicate their potential in other cycloaddition pathways. rsc.orgrsc.org
S-N Bond Cleavage and Formation Mechanisms
The formation and cleavage of the sulfur-nitrogen bond are central to the chemistry of sulfimides. Sulfimides are typically formed by the imidation of sulfides. organic-chemistry.org This can be achieved through various methods, including the reaction of thioethers with N-acyl nitrene precursors catalyzed by transition metals like ruthenium. organic-chemistry.orgorganic-chemistry.org The mechanism often involves a metal-nitrenoid intermediate which undergoes nucleophilic addition with the thioether, followed by cleavage of a metal-nitrogen bond to form the this compound. organic-chemistry.orgorganic-chemistry.org Another route involves the reaction of sulfides with reagents like cyanogen (B1215507) amine in the presence of halogenating agents. organic-chemistry.org
The S-N bond in related compounds like sulfenamides is known to be labile and can undergo cleavage. wikipedia.org The sulfur atom in sulfenamides tends to be the more electrophilic center of the S-N bond, and nucleophilic attack on sulfur can lead to the formation of new S-N bonds or regeneration of starting materials. wikipedia.org While direct information on S-N bond cleavage mechanisms specifically for isolated sulfimides is limited in the provided results, studies on sulfonamides indicate that S-N bond cleavage can occur under certain conditions, such as during chlorination or hydrolytic processes. researchgate.netacs.org Computational studies on the chlorination of sulfonamides have identified S-N bond cleavage as one of the critical pathways. researchgate.net Hydrolytic cleavage of S-N bonds in sulfonamides catalyzed by ceria nanoparticles has also been reported. acs.org These examples from related sulfur-nitrogen compounds suggest that S-N bond cleavage in sulfimides could potentially occur under appropriate conditions, influenced by factors such as pH and the presence of catalysts.
Stereoselectivity in this compound Reactions
The stereochemical outcome of reactions involving sulfimides is a key aspect of their utility in synthesizing chiral molecules. Stereoselective reactions can lead to the preferential formation of one stereoisomer over others, which is particularly important in the synthesis of pharmaceuticals and other biologically active compounds. tandfonline.commdpi.com The stereoselectivity in this compound chemistry can be discussed in terms of diastereoselectivity and enantioselectivity, as well as stereospecific electrocyclic reactions. tandfonline.comtandfonline.comcapes.gov.br
Diastereoselective transformations involving sulfimides result in the preferential formation of one diastereoisomer over another. This can occur when a chiral this compound reacts with a prochiral or chiral reagent, or when a prochiral this compound reacts in the presence of a chiral auxiliary or catalyst.
Research has explored diastereoselective addition reactions of racemic chiral vinyl sulfimides. For instance, Lewis acid-catalyzed Diels-Alder reactions of S-ethenyl-S-phenyl-N-tosylthis compound with cyclopentadiene have been shown to yield the endo anti product with good diastereofacial and endo-exo selectivities. rsc.orgrsc.org The observed diastereoselectivity in such reactions can often be rationalized by models that invoke addition to the least-hindered face of a specific conformation of the vinyl this compound, such as the s-cis conformation. rsc.orgrsc.org
Addition of alcohols and amines to β-aryl vinyl sulfimides has also demonstrated modest diastereoselectivity. rsc.orgrsc.org The effectiveness of these reactions can be dependent on using the alcohol or amine as the solvent, which might limit the scope to volatile and inexpensive reagents. rsc.org
Another area where diastereoselectivity is observed is in the formation of sulfimides from chiral sulfides. Reactions of chiral alkyl aryl sulfides with N-chloro toluenesulphonamides or with t-BuOCl followed by TsNH−Na+ have been shown to produce unequal amounts of diastereomers. capes.gov.br The stereochemistry of the resulting sulfimides can involve retention or inversion of configuration at the sulfur, depending on how the nucleophile attacks. capes.gov.br
Diastereoselective synthesis has also been reported in the context of iron-catalyzed cycloisomerization of α-allenic sulfonamides, leading to substituted 2,3-dihydropyrroles with high diastereomeric ratios (up to >98:2) when 1,2-disubstituted allenamides are used. acs.orgdiva-portal.orgacs.org Density functional theory (DFT) calculations have been employed to understand the reaction mechanism and the origin of this high diastereoselectivity, suggesting stabilizing interactions in the transition states play a crucial role. acs.orgdiva-portal.org
Enantioselective transformations aim to produce one enantiomer in excess over the other. Achieving high enantioselectivity in reactions involving sulfimides is a significant goal in asymmetric synthesis. tandfonline.comresearchgate.netmdpi.com
The preparation of enantiomerically enriched sulfimides is a key aspect of their use in enantioselective synthesis. This can be achieved by starting from non-racemic sulfides, which can yield mixtures of diastereoisomers, or by converting enantiomerically enriched chiral-at-sulfur starting materials into sulfimides through stereospecific reactions. tandfonline.com
Recent research has focused on developing catalytic methods for asymmetric synthesis involving sulfimides or related sulfonamide structures. For example, an enantioselective radical-based method for the intramolecular hydroamination of alkenes with sulfonamides has been reported, achieving selectivities of up to 98:2 enantiomeric ratio (er). nih.govkuleuven.beacs.org This process is proposed to involve N-centered radicals formed by proton-coupled electron transfer (PCET), with non-covalent interactions between the radical intermediate and a chiral phosphoric acid hypothesized to be responsible for the asymmetric induction. nih.govkuleuven.beacs.org
Carbene-catalyzed enantioselective modification of sulfonamides has also been developed, allowing for the synthesis of phthalidyl sulfonamides with good yields and enantioselectivities. ntu.edu.sgrsc.org DFT calculations suggest a stepwise addition pathway assisted by Li+ ions or protons, with non-covalent interactions like cation-π interactions playing important roles in controlling enantioselectivity. ntu.edu.sg This method has been applied to modify sulfonamide-containing drug molecules enantioselectively. ntu.edu.sg
Enzymes have also been explored for their potential in stereoselective reactions, including those that can lead to sulfimides. Cytochrome P450 enzymes, for instance, have been investigated for intermolecular nitrene transfer into thioethers, subsequently forming sulfimides. mdpi.comresearchgate.net The stereoselectivity of this sulfimidation reaction can be influenced by the electronic properties of the substrates and the amino acid residues in the enzyme. mdpi.comresearchgate.net
While significant progress has been made, achieving broad and efficient catalytic enantioselective methods specifically for this compound formation and reactions remains an active area of research, drawing parallels and inspiration from the more developed chemistry of chiral sulfoxides and sulfoximides. tandfonline.comtandfonline.comresearchgate.net
Electrocyclic reactions are a class of pericyclic reactions that involve the concerted cyclization of a conjugated π system or the reverse ring-opening reaction. These reactions are known for their stereospecificity, meaning the stereochemistry of the product is directly determined by the stereochemistry of the starting material, and vice versa. jove.comyoutube.comlibretexts.org
Applications of Sulfimides in Catalysis and Organic Synthesis
Sulfimides as Chiral Ligands in Asymmetric Catalysis
Chiral sulfimides, acting as ligands, can form complexes with transition metals, creating a chiral environment around the metal center. researchgate.netnih.gov This chiral environment is crucial for controlling the stereochemical outcome of catalytic reactions, leading to the preferential formation of one enantiomer over the other. The development of chiral sulfoxide (B87167) ligands, the oxygen analogues of sulfimides, for asymmetric catalysis has a long history, and sulfimides offer distinct advantages, such as the proximity of the chiral information to the metal center. nih.gov
Design Principles of Chiral Sulfimide Ligands
The design of effective chiral this compound ligands involves careful consideration of several factors to optimize enantioselectivity and catalytic activity. Key design principles include incorporating a stereogenic center at the sulfur atom or within the groups attached to sulfur and nitrogen. researchgate.net The nature of the substituents on both the sulfur and nitrogen atoms influences the electronic and steric properties of the ligand, which in turn affects its coordination to the metal center and the shape of the chiral pocket. mdpi.com Bidentate ligands, containing the this compound moiety and another coordinating atom (like nitrogen or oxygen), are commonly designed to form stable chelate complexes with transition metals. mdpi.com The rigidity and conformation of the ligand backbone also play a significant role in controlling the approach of the substrates to the metal center, thereby dictating the stereochemical outcome of the reaction. nih.gov For instance, conformationally constrained ligands have been designed for specific asymmetric transformations like cyclopropanation and Diels-Alder reactions. nih.gov
Transition Metal-Catalyzed Asymmetric Transformations
Chiral this compound ligands have been successfully employed in a variety of transition metal-catalyzed asymmetric reactions, enabling the synthesis of enantioenriched products. These transformations are crucial for the synthesis of pharmaceuticals, natural products, and other valuable chiral molecules.
Asymmetric Alkylation Reactions (e.g., of Aldehydes, α-Allylation)
Asymmetric alkylation reactions involve the formation of a new carbon-carbon bond with control over the stereochemistry at the newly created chiral center. Chiral this compound ligands have been explored in transition metal-catalyzed asymmetric alkylations. For example, sulfinamide derivatives, which can be precursors to sulfimides, have been used as chiral auxiliaries and in the synthesis of asymmetric ligands for nucleophilic addition reactions to aldehydes. mdpi.comsigmaaldrich.com Palladium-catalyzed asymmetric allylic alkylation is another area where chiral ligands, including those potentially incorporating this compound motifs or related sulfur functionalities, have been developed to achieve high enantioselectivity. mdpi.comacs.org
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones and imines using a hydrogen source like isopropanol, catalyzed by transition metal complexes. While research has extensively focused on ligands like chiral diamines and amino alcohols for ruthenium and iridium catalysts, the potential of chiral sulfur-containing ligands, including sulfimides or related structures like amino sulfides, has been investigated. rsc.org These ligands can influence the rate and enantioselectivity of the transfer hydrogenation process. researchgate.net
Asymmetric Aldol and Diels-Alder Reactions
The asymmetric Aldol and Diels-Alder reactions are fundamental carbon-carbon bond forming reactions in organic synthesis. Chiral this compound ligands, or ligands incorporating related sulfur functionalities like sulfoxides, have shown utility in promoting these reactions enantioselectively when coordinated to Lewis acidic metals like copper or magnesium. organic-chemistry.orgnih.govscielo.br The design of the chiral ligand and the choice of metal are critical for achieving high levels of diastereo- and enantioselectivity in these cycloaddition and addition reactions. nih.govorganic-chemistry.org
Asymmetric Cyclopropanation
Asymmetric cyclopropanation involves the formation of a chiral cyclopropane (B1198618) ring through the reaction of a carbene or carbenoid with an alkene, typically catalyzed by transition metals like copper or rhodium. Chiral ligands play a vital role in inducing enantioselectivity in this transformation. While various chiral ligands, such as bis(oxazolines), have been successfully employed, the use of chiral sulfimides or related sulfur ylides has also been explored for asymmetric methylene (B1212753) transfer to carbonyl compounds, leading to chiral epoxides, which are isoelectronic with cyclopropanes. nih.govbristol.ac.ukresearchgate.netrsc.org Furthermore, transition metal-catalyzed enantioselective nitrene transfer to sulfides is a strategy for the synthesis of enantioenriched sulfimides themselves, which can be considered a related process to cyclopropanation in terms of metal-catalyzed carbene/nitrene transfer. acs.orgacs.org
Asymmetric Isomerization Reactions
Asymmetric isomerization reactions involve the conversion of a molecule into a stereoisomer. While direct examples of sulfimides catalyzing asymmetric isomerization reactions were not prominently found in the search results, related chiral sulfur compounds, such as chiral sulfoxides, have been investigated in asymmetric transformations, including those involving conformational isomerization guided by weak interactions like chalcogen bonding. nih.gov Some reactions involving sulfimides might also undergo subsequent isomerization steps. escholarship.org
Applications in Organocatalysis
Organocatalysis utilizes small organic molecules as catalysts. Chiral sulfimides, as aza-analogues of sulfoxides, hold potential in asymmetric organocatalysis. researchgate.netresearchgate.netbohrium.com Research indicates the development of organocatalytic approaches involving sulfimides or related sulfur-nitrogen compounds for enantioselective transformations. For instance, organocatalytic sulfenylation followed by sulfimidation and researchgate.nettandfonline.com-sigmatropic rearrangement has been employed in the enantioselective synthesis of vinyl glycines and alpha-aminophosphonates. nih.govthieme-connect.comnih.gov Additionally, organocatalytic methods have been developed for the synthesis of chiral sulfinimidate esters, which can be precursors to aza-sulfur stereogenic centers. acs.orgresearchgate.net
Sulfimides as Reagents in Stereoselective Synthesis
Sulfimides can act as valuable reagents for introducing sulfur- and nitrogen-containing functionalities in a stereoselective manner, contributing to the synthesis of chiral molecules. tandfonline.comrsc.orgrsc.org
Asymmetric Methylidene Transfer Reagents
Chiral sulfimides have been demonstrated to function as asymmetric methylidene transfer reagents, particularly to carbonyl compounds. psu.edutandfonline.comrsc.orgrsc.org The sodium salts of chiral sulfimides have been shown to react with carbonyl compounds to yield epoxides with varying degrees of enantioselectivity. psu.edutandfonline.com This application provides a method for the asymmetric synthesis of chiral epoxides. psu.edutandfonline.comrsc.org
Research Findings on Asymmetric Methylidene Transfer: Studies have shown that the sodium salt of (S)-sulfimide can transfer a methylidene group to carbonyl compounds, producing (R)-epoxides. The enantiomeric excess (e.e.) of the epoxide product can be influenced by the substituents on the this compound and the carbonyl compound. psu.edu
Enantioselective Synthesis of Epoxides
As highlighted in the previous section, sulfimides serve as reagents for the enantioselective synthesis of epoxides via asymmetric methylidene transfer to carbonyl compounds. psu.edutandfonline.comrsc.org This approach complements other methods for asymmetric epoxidation, such as those involving chiral sulfonium (B1226848) ylides or transition metal catalysts. psu.edubristol.ac.ukresearchgate.netnih.govacs.org
Data on Enantioselective Epoxide Synthesis: One study reported the reaction of the sodium salt of a chiral this compound with carbonyl compounds, yielding epoxides in 60-64% yield and 21-70% e.e. psu.edu Another source mentions achieving 20-70% e.e. for chiral epoxides synthesized using an enantiomerically pure chiral this compound as an asymmetric methylidene transfer agent to carbon-heteroatom double bonds. tandfonline.com
Sulfimides as Key Intermediates for Advanced Sulfur Compounds
Sulfimides are important intermediates in the synthesis of a variety of advanced sulfur-containing compounds, including sulfoximines, sulfinamides, and sulfonimidamides. researchgate.netthieme-connect.deorganic-chemistry.orgacs.orgontosight.airsc.orgrsc.org Their unique reactivity allows for transformations that lead to complex molecular architectures.
Sulfimides can be synthesized through various methods, including the imidation of sulfides. acs.orgmdpi.com They can then be transformed into other sulfur species through reactions such as oxidation, alkylation, or amination. researchgate.netthieme-connect.deacs.orgrsc.org For example, chiral sulfimides can be converted to sulfoximines via stereospecific oxidation. rsc.org They also serve as precursors for the synthesis of sulfinamides and sulfonimidamides. researchgate.netorganic-chemistry.orgrsc.orgrsc.orgresearchgate.netresearchgate.net
The ability to access and manipulate this compound intermediates is crucial for the synthesis of chiral sulfur compounds, which are increasingly important in medicinal chemistry and asymmetric synthesis. researchgate.netorganic-chemistry.orgacs.orgbohrium.com
Preparation of Sulfoximines
Sulfimides serve as important precursors in the synthesis of sulfoximines, which are sulfur(VI) compounds containing both sulfinyl (S=O) and imine (S=N) functionalities. nih.gov Sulfoximines are valuable targets in medicinal chemistry and agrochemistry due to their favorable physicochemical properties, stability, and potential as bioisosteres. nih.govresearchgate.netnih.gov
One common approach for the preparation of sulfoximines from sulfimides involves oxidation. For instance, potassium permanganate (B83412) (KMnO₄) can oxidize sulfilimines to sulfoximines. wikipedia.org However, more general methods often involve the direct imination of sulfoxides or sulfides. wikipedia.orgresearchgate.netrsc.org
Recent advancements have focused on efficient and stereoselective methods for sulfoximine (B86345) synthesis, often utilizing sulfimides or related sulfur intermediates. One-pot procedures have been developed, such as the sulfimine-promoted oxygen transfer in the preparation of NH-sulfoximines from sulfides using PhI(OAc)₂ and an ammonia (B1221849) source. This method is reported to be metal-, ligand-, base-, and additive-free, proceeding rapidly at ambient temperature and yielding sulfoximines in good to excellent yields. researchgate.net
Another strategy involves the stereospecific oxidation of chiral sulfimides, followed by deprotection, to yield optically active NH-sulfoximines. rsc.org The use of hypervalent iodine reagents, such as bisacetoxyiodobenzene (PhI(OAc)₂), in the presence of ammonium (B1175870) carbamate (B1207046) or acetate, has proven effective for the facile synthesis of NH sulfoximines from sulfoxides, demonstrating broad substrate scope and functional group tolerance. nih.gov
Synthesis of Sulfonimidamides
Sulfonimidamides, aza-substituted analogs of sulfonamides, are another class of sulfur(VI) compounds with growing importance in medicinal and agrochemical research. researchgate.netresearchgate.netnih.gov Sulfimides, or intermediates derived from them, can be employed in their synthesis.
One synthetic route involves the reaction of sulfinamides, which can be accessed from sulfinylamine reagents and organometallic compounds, with amines in the presence of a hypervalent iodine reagent to directly produce sulfonimidamides. organic-chemistry.org
A unified one-pot approach to both sulfoximines and sulfonimidamides has been developed, which exploits the electrophilicity of sulfinyl nitrenes. nih.govorganic-chemistry.org These intermediates, generated from sulfinylhydroxylamine reagents, react with carbon and nitrogen nucleophiles to form sulfonimidamides efficiently. nih.gov
Mechanochemical synthesis offers a solvent-free and operationally simple route to sulfonimidamides by the iron(II)-catalyzed N-acyl nitrene transfer to sulfinamides. This method shows improved conversion and chemoselectivity compared to solution-phase counterparts. researchgate.netorganic-chemistry.org
Sulfonimidamides can also be prepared from sulfonamides through a one-pot transformation involving the in situ formation of sulfonimidoyl chlorides and subsequent reaction with amines. researchgate.net
Formation of Sulfondiimines
Sulfondiimines, the double aza-analogs of sulfones, are a class of sulfur(VI) compounds with potential in discovery chemistry. nih.govacs.org Sulfimides can serve as intermediates in their synthesis.
Existing methods for sulfondiimine preparation often involve the use of sulfides as starting materials, which are converted to N-H sulfilimine salts (sulfimides) and then further transformed into sulfondiimines through consecutive reactions. nih.govacs.org For instance, the Bolm method involves treating sulfides with O-mesitylenesulfonyl hydroxylamine (B1172632) (MSH) to form N-H sulfilimine salts, followed by chlorination and amine addition to yield sulfondiimines. nih.govacs.org
A more recent approach utilizes a bespoke sulfinylamine reagent and two Grignard reagents to directly synthesize sulfondiimines, bypassing the need for sulfides or thiols as starting materials. This method involves the formation of a sulfilimine intermediate, which is then further reacted to obtain the sulfondiimine. nih.govacs.orgresearchgate.netresearchgate.net
Precursors for Polymer Synthesis (e.g., Poly(oxothiazene) Polymers, Thionylphosphazene Monomers)
Sulfur-nitrogen compounds, including those related to sulfimides, have been explored as precursors for the synthesis of polymers with unique properties.
Sulfonimidates, which are structurally related to sulfimides and sulfoximines, have been utilized as precursors for polymers such as poly(oxothiazene) polymers. organic-chemistry.orgrsc.org These polymers, featuring a sulfur(VI)-nitrogen backbone, are known for their thermal stability and solvent resistance. organic-chemistry.org The synthesis of poly(oxothiazene) polymers from sulfonimidates can be achieved through thermally induced condensation. organic-chemistry.orgrsc.org
The thermal lability of sulfonimidates has also been exploited for the synthesis of thionylphosphazene monomers and polymers. rsc.org This indicates that sulfur(VI)-nitrogen species, including those derived from or related to sulfimides, can serve as building blocks for the construction of polymers with diverse structures and properties. While direct examples of sulfimides themselves being used as monomers for poly(oxothiazene) or thionylphosphazene synthesis were not explicitly found in the search results, the use of related S-N compounds like sulfonimidates highlights the potential of this class of chemistry in polymer science. organic-chemistry.orgrsc.orgthieme-connect.de
The broader field of sulfur-nitrogen chemistry is actively developing, with interfaces in materials chemistry and the design of polymers with unique properties. research-solution.com Although not directly involving sulfimides, the synthesis of polysulfamides via Sulfur(VI) Fluoride Exchange (SuFEx) click polymerization of AB-type monomers demonstrates the ongoing interest in incorporating sulfur(VI)-nitrogen functionalities into polymer backbones. nih.gov
Coordination Chemistry of Metal Sulfimide Complexes
Sulfimides as Ligands in Coordination Compounds
Sulfimides, particularly S,S-diphenylsulfimide (Ph₂SNH), have demonstrated effectiveness as N-donor ligands to various transition metal ions. rsc.orgresearchgate.net The ability of sulfimides to coordinate to metal centers through the nitrogen atom is a key feature in the formation of metal-sulfimide complexes. rsc.orgresearchgate.netlboro.ac.uk This coordination is often accompanied by significant hydrogen bonding interactions involving the this compound N-H unit and counterions or other ligands in the complex. rsc.orglboro.ac.uknih.gov
Structural Characterization of Transition Metal-Sulfimide Complexes
X-ray crystallography has been a crucial tool in characterizing the structures of transition metal-sulfimide complexes, revealing details about their coordination geometries and bonding. rsc.orgresearchgate.netnih.goviucr.org These studies have shown that this compound ligands can stabilize various coordination environments around the metal center. rsc.orglboro.ac.uk
N-Bound Coordination Modes
In the majority of reported metal-sulfimide complexes, the this compound ligand coordinates to the metal center through its nitrogen atom. rsc.orgresearchgate.netlboro.ac.uk This N-bound mode is prevalent across a range of transition metals. For instance, in the homoleptic complex [Co(Ph₂SNH)₆]Cl₂, six S,S-diphenylthis compound ligands are coordinated to the cobalt(II) center through their nitrogen atoms, resulting in an octahedral coordination geometry. researchgate.netiucr.orgresearchgate.net Similarly, hexakis(S,S-diphenylthis compound)iron(III) trichloride, [Fe(C₁₂H₁₁NS)₆]Cl₃, also exhibits this compound ligands coordinating via the nitrogen to an iron(III) center in a centrosymmetric cubic space group. nih.goviucr.org
While N-binding is the dominant mode, there has been a report of a this compound unit binding through the sulfur atom in a platinum(II) complex, which was a result of a metal-assisted addition of the this compound to acetonitrile. researchgate.netresearchgate.netresearchgate.net
Impact of Counterions on Metal Center Geometry and Coordination Number
The nature of the counterion in metal-sulfimide complexes can significantly influence the hydrogen bonding patterns and, consequently, affect the geometry and coordination number of the metal center. rsc.orglboro.ac.ukiucr.org Studies have shown that varying the counterions can lead to different hydrogen bonding arrangements, which in turn impact the structural outcome of the complex. lboro.ac.ukiucr.org
For example, in copper(II)-sulfimide systems, the this compound ligand can stabilize unusual coordination geometries and structural combinations. rsc.orglboro.ac.uk The presence of different counterions, such as tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻), has been shown to lead to the crystallization of different polymorphs and pseudo-polymorphs with varying geometries at the copper center, including square-planar and pseudo-tetrahedral environments. rsc.orgrsc.org
Data from crystallographic studies highlight the influence of counterions:
| Complex | Metal Ion | Counterion | Observed Geometry | Key Hydrogen Bonding Interactions | Source |
| [Co(Ph₂SNH)₆]Cl₂ | Co(II) | Cl⁻ | Octahedral | Strong, directed N-H...Cl hydrogen bonds | researchgate.netiucr.orgresearchgate.net |
| [Fe(C₁₂H₁₁NS)₆]Cl₃ | Fe(III) | Cl⁻ | Octahedral | N-H...Cl hydrogen bonds, C-H...Cl interactions for some anions | nih.goviucr.org |
| [Cu(Ph₂SNH)₄][BF₄]₂ (Polymorphs) | Cu(II) | [BF₄]⁻ | Square-planar, Pseudo-tetrahedral | N-H...F hydrogen bonds | rsc.org |
| [Cu(Ph₂SNH)₄][PF₆]₂ (Polymorphs) | Cu(II) | [PF₆]⁻ | Distorted tetrahedral, Pseudo-octahedral | Bifurcated N-H...F hydrogen bonds linking units into chains or discrete units | rsc.org |
| [Co(C₁₂H₁₁NS)₆]I₂·C₁₂H₁₁NS·2C₂H₃N | Co(II) | I⁻ | Octahedral | N-H...I hydrogen bonds | researchgate.netnih.goviucr.org |
Intermolecular Interactions in Metal-Sulfimide Complexes (e.g., Hydrogen Bonding)
Intermolecular interactions, particularly hydrogen bonding involving the acidic N-H proton of the this compound ligand, play a crucial role in the solid-state structures of metal-sulfimide complexes. rsc.orglboro.ac.uknih.goviucr.orgresearchgate.net These interactions can occur between the this compound ligands and counterions, solvent molecules, or other ligands within the complex. rsc.orglboro.ac.uknih.goviucr.orgrsc.org
Strong, directed hydrogen bonding between the this compound NH groups and counterions is a significant feature of these complexes. rsc.orglboro.ac.uknih.goviucr.orgresearchgate.net For instance, in [Co(Ph₂SNH)₆]Cl₂, the chloride anions act as trifurcated acceptors, forming hydrogen bonds with three NH bonds from the this compound ligands. iucr.org Similarly, iodide counterions in [Co(C₁₂H₁₁NS)₆]I₂·C₁₂H₁₁NS·2C₂H₃N hydrogen bond to the cation through N-H...I interactions. researchgate.netnih.goviucr.org
Formation of Extended Structural Arrays and Two-Dimensional Networks
The hydrogen bonding capabilities of this compound ligands make them suitable building blocks for the construction of extended structural arrays and networks. rsc.orglboro.ac.ukrsc.orgresearchgate.net By incorporating appropriate outer-sphere or bridging ligands that can act as hydrogen bond acceptors, researchers have successfully generated supramolecular architectures. lboro.ac.ukrsc.org
Dicarboxylate anions like fumarate (B1241708) and terephthalate (B1205515) have been utilized to bridge metal-sulfimide units through hydrogen bonding, leading to the formation of one-dimensional chain structures. lboro.ac.ukrsc.org For example, the reaction of copper fumarate with S,S-diphenylthis compound can result in a structure where this compound N-H groups are linked by hydrogen bonds to both the fumarate anion and bicarbonate dimers (formed from CO₂ fixation), forming a one-dimensional chain. rsc.orgrsc.org These chains can be further linked by water molecules to create two-dimensional networks. rsc.org
The coordination mode of the bridging ligand and the presence of solvent molecules can influence the dimensionality and topology of the resulting network. rsc.org
Small Molecule Activation and Fixation by Metal-Sulfimide Systems (e.g., CO₂ Fixation)
Metal-sulfimide systems have shown potential in the activation and fixation of small molecules, notably carbon dioxide. lboro.ac.ukresearchgate.netrsc.orglboro.ac.uk The ability of certain metal-sulfimide complexes to react with atmospheric CO₂ has been observed, leading to the formation of bicarbonate or carbonate species. lboro.ac.ukrsc.org
In some copper-sulfimide systems, the fixation of aerial CO₂ has been reported, resulting in the formation of bicarbonate dimers or metal-bound carbonate ligands. lboro.ac.ukrsc.org These newly formed species can then participate in hydrogen bonding interactions, contributing to the formation of extended structures. lboro.ac.ukrsc.org For instance, in a copper-sulfimide complex, bicarbonate dimers formed from CO₂ uptake act as hydrogen bond acceptors to the this compound N-H units, facilitating the formation of extended arrays. rsc.orgrsc.org Another example involves the formation of a metal-bound carbonate ligand, Cu(Ph₂SNH)₂(η²-CO₃), where the uncoordinated carbonate oxygen interacts with the sulfimides through hydrogen bonding, generating an array. rsc.org The hydrate (B1144303) of this complex can form a honeycomb structure through hydrogen bond linkages involving water molecules. rsc.org
While the exact mechanisms can vary, these observations highlight the potential of metal-sulfimide complexes in mediating reactions with small molecules like CO₂, which is an area of ongoing research in catalysis and sustainable chemistry. nih.govrsc.orgmdpi.comchemrxiv.org
Advanced Characterization Techniques for Sulfimides and Reaction Intermediates
Spectroscopic Characterization of Elusive Reaction Intermediates
Characterizing reactive intermediates is fundamental to elucidating reaction mechanisms. Due to their inherent instability and short lifetimes, specialized spectroscopic techniques are employed to detect and characterize these transient species.
Infrared Ion Spectroscopy (IRIS)
Infrared Ion Spectroscopy (IRIS) is a technique utilized for the structural characterization of elusive reaction intermediates, particularly in the gas phase. While the provided search results highlight the application of IRIS in characterizing intermediates such as glycosyl cations, demonstrating its utility for unstable charged species, there is no specific mention of its application directly to sulfimides or their reaction intermediates within the scope of these results. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an indispensable technique for the analysis of reaction mixtures and the identification of reaction intermediates. Its high sensitivity allows for the detection of low-abundance species. nih.govru.nlmdpi.comrsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for studying reaction mechanisms in solution. guidetopharmacology.orgspectroscopyonline.comnih.govmdpi.comfishersci.ca
MS has been successfully employed in studies involving sulfimidation reactions. For instance, ESI mass spectrometry has provided support for proposed reaction courses and the intermediacy of specific species in asymmetric sulfimidation processes. nih.govfishersci.ca LC-MS has been used to monitor enzyme-catalyzed sulfimidation reactions and identify products, indicating its role in tracking the progress of reactions involving sulfimides. nih.govmdpi.com Furthermore, LC-MS has been utilized in the controlled reversible methionine-selective sulfimidation of peptides to monitor the reaction and purify products. spectroscopyonline.com
Mass spectrometry provides information about the mass-to-charge ratio and fragmentation patterns of ions, which can help in determining the elemental composition and structural features of intermediates. mdpi.comrsc.org While MS alone may not provide complete structural information, it is often coupled with other techniques or used in conjunction with computational methods for comprehensive characterization. nih.govru.nlrsc.org
Integration of Spectroscopic Data with Computational Chemistry for Mechanistic Elucidation
The combination of experimental spectroscopic data with computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful approach for elucidating reaction mechanisms and characterizing intermediates. rsc.orgnih.govcore.ac.ukresearchgate.net Computational methods can help predict the structures, energies, and spectroscopic properties of proposed intermediates and transition states, which can then be compared with experimental data to validate mechanistic hypotheses. rsc.orgresearchgate.net
In the context of sulfimide-related chemistry, DFT calculations have been used alongside experimental techniques like ESI-MS to support proposed reaction mechanisms in asymmetric sulfimidation reactions. nih.govfishersci.ca Computational studies have also investigated the structures and relative energies of conformers and reaction barriers in related sulfur-nitrogen compounds like sulfur diimide (HNSNH), providing theoretical insights into their behavior. researchgate.netebi.ac.uk The integration of SERS data with DFT calculations has also been employed to elucidate the photodegradation mechanism of sulfamerazine, demonstrating the synergistic power of this combined approach for understanding the fate of related sulfonamide compounds. rsc.org
Future Directions and Emerging Research Frontiers in Sulfimide Chemistry
Development of Green and Sustainable Synthetic Methodologies
Traditional methods for synthesizing sulfilimines often involve metal-catalyzed oxidative processes, which can suffer from poor atomic economy and generate considerable waste. chemrxiv.org A key future direction is the development of green and sustainable synthetic methodologies. This includes exploring metal-free and redox-neutral approaches, such as the S-alkylation of sulfenamides under basic conditions, which has shown promise in providing sulfimides in high yields with a broad substrate scope. chemrxiv.org Electrochemical methods are also emerging as powerful tools in organic synthesis for achieving more economically and ecologically reasonable processes. acs.org These methods can avoid stoichiometric amounts of hazardous reagents, thereby decreasing waste generation. acs.org Recent electrochemical imination reactions of low-valent sulfur compounds and amides have demonstrated atom-efficient and sustainable processes, with the possibility of easily recovering solvents and supporting electrolytes. acs.org Biocatalysis is another promising area for green synthesis, with research exploring the use of enzymes, such as engineered cytochrome P411 variants, to catalyze enantioselective imidation reactions of sulfides. nih.gov
Discovery of Novel Catalytic Transformations
The discovery of novel catalytic transformations is crucial for unlocking new synthetic pathways to sulfimides and utilizing them in diverse reactions. Research is actively pursuing catalytic asymmetric synthesis of chiral sulfilimines through methods like enantioselective S–C bond formation from sulfenamides. rsc.org This approach offers a convenient way to construct sulfilimines with defined stereocenters, which are challenging to access otherwise. rsc.org The development of new catalytic systems utilizing earth-abundant transition metals under milder conditions is highly desirable. rsc.org Furthermore, exploring alternative stereocontrol modes with catalysts such as thioureas, peptides, and Brønsted acids is expected to provide new opportunities in this area. rsc.org The application of photo/electrochemical technologies for generating enantiopure sulfilimines via radical pathways is also being considered, although it presents ongoing challenges. rsc.org
In-Depth Mechanistic Investigations for Complex Reactions
A thorough understanding of reaction mechanisms is vital for optimizing existing transformations and developing new ones. Future research will focus on in-depth mechanistic investigations for complex reactions involving sulfimides. This includes studying the intermediates and transition states of catalytic cycles, such as those involving chiral dirhodium tetracarboxylate catalysts in the enantioselective synthesis of sulfilimines via sulfur alkylation of sulfenamides. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, play a significant role in understanding the selectivities observed in these reactions, although the complexity of some systems can make such studies involved. nih.gov Mechanistic investigations are also crucial in understanding the behavior of sulfimides in biological contexts or in the environment, for instance, the oxidation mechanisms of sulfonamide derivatives like sulfacetamide. niscpr.res.in Techniques like ESI-MS are employed to identify crucial intermediates in catalytic processes. researchgate.net
Rational Design of Next-Generation Chiral Sulfimide Ligands
Chiral sulfimides and related sulfinyl compounds are valuable as ligands and catalysts in asymmetric synthesis. nih.gov The rational design of next-generation chiral this compound ligands is a significant area of research aimed at improving the efficiency and selectivity of asymmetric transformations. This involves designing ligands with specific structural features that can induce high levels of enantioselectivity in catalytic reactions. nih.gov The development of novel chiral ligands based on privileged scaffolds, such as 1,1′-spirobiindane, for use in transition-metal-catalyzed asymmetric reactions is an example of this effort. snnu.edu.cn The goal is to create ligands that facilitate challenging transformations, such as asymmetric C–H functionalization reactions, with high yields and enantioselectivities. snnu.edu.cn
Predictive Computational Modeling for this compound Reactivity and Property Design
Computational modeling is becoming an increasingly powerful tool in chemistry, enabling the prediction of reactivity and the design of molecules with desired properties. hilarispublisher.com Future directions in this compound chemistry will heavily involve predictive computational modeling. This includes using techniques like Density Functional Theory (DFT) to study the electronic structure and predict properties such as chemical reactivity. hilarispublisher.com Computational models can help in understanding reaction pathways, identifying key intermediates, and predicting selectivity in catalytic transformations. nih.gov, researchgate.net They can also be used to design tailored reagents for site-selective modifications, for example, in peptide and protein functionalization. royalsocietypublishing.org Furthermore, computational modeling can assist in understanding the behavior of this compound-containing compounds in different environments and their interactions with biological targets. researchgate.net, nih.gov
Expansion of this compound Utility in the Construction of Complex Molecular Architectures
Sulfimides are valuable building blocks in organic synthesis due to the presence of a tetravalent sulfur atom with potential for further derivatization. chemrxiv.org Future research aims to expand the utility of sulfimides in the construction of complex molecular architectures. This includes their application in the synthesis of various heterocycles and as nitrene transfer reagents. acs.org The spontaneous sigmatropic rearrangement of allylic sulfimides, for instance, can be exploited for the biocatalytic synthesis of chiral allylic amines, introducing a new sigmatropic rearrangement into the synthetic repertoire. nih.gov Sulfimides can also serve as intermediates in the synthesis of other important sulfur-containing functional groups, such as sulfoximines, which are prevalent in medicinal molecules. chemrxiv.org, nih.gov The development of methods for late-stage functionalization of complex molecules containing this compound moieties is also an active area. organic-chemistry.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 522211 |
| Sulfacetamide | 5320 |
| o-Benzoic this compound | 5143 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
